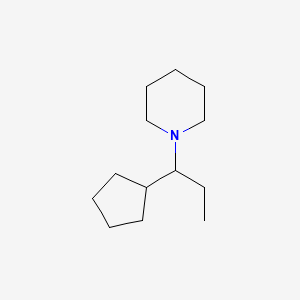
2,2,2-Trichloro-1-(3-furanyl)-ethanone
Vue d'ensemble
Description
2,2,2-Trichloro-1-(3-furanyl)-ethanone, also known as TCFE, is a synthetic organic compound that has gained significant attention in scientific research due to its unique properties. TCFE is a colorless liquid that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-1-(3-furanyl)-ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target organism. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in the disruption of nerve impulses and ultimately leading to paralysis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on living organisms. In animal studies, this compound has been shown to cause acute toxicity, leading to symptoms such as tremors, convulsions, and respiratory distress. This compound has also been shown to cause oxidative stress, leading to the accumulation of reactive oxygen species and lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2,2,2-Trichloro-1-(3-furanyl)-ethanone is its high reactivity and versatility in organic synthesis. This compound can be used as a building block for the synthesis of various heterocyclic compounds, which have shown promising biological activities. However, this compound also has certain limitations, such as its toxicity and potential environmental hazards. Proper safety precautions should be taken when handling this compound, and its disposal should be done in accordance with local regulations.
Orientations Futures
There are several future directions for research on 2,2,2-Trichloro-1-(3-furanyl)-ethanone. One of the major areas of research is the development of novel compounds with pharmaceutical and agrochemical properties. This compound can be used as a building block for the synthesis of various heterocyclic compounds, which have shown promising biological activities. Another area of research is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Additionally, the environmental impact of this compound should be studied to ensure its safe use and disposal.
Conclusion:
In conclusion, this compound is a synthetic organic compound that has gained significant attention in scientific research due to its unique properties. This compound can be synthesized by the reaction of 3-furanone with trichloroacetyl chloride in the presence of a Lewis acid catalyst. This compound has various scientific research applications, including the synthesis of novel compounds with pharmaceutical and agrochemical properties. The mechanism of action of this compound involves the inhibition of certain enzymes and proteins in the target organism. This compound has various biochemical and physiological effects on living organisms, and its advantages and limitations should be considered when conducting lab experiments. Finally, there are several future directions for research on this compound, including the development of novel compounds, investigation of its mechanism of action, and assessment of its environmental impact.
Applications De Recherche Scientifique
2,2,2-Trichloro-1-(3-furanyl)-ethanone has been extensively studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the synthesis of novel compounds with pharmaceutical and agrochemical properties. This compound can be used as a building block for the synthesis of various heterocyclic compounds, which have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Propriétés
IUPAC Name |
2,2,2-trichloro-1-(furan-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYDKUQEBLZYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664355 | |
| Record name | 2,2,2-Trichloro-1-(furan-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
743420-66-8 | |
| Record name | 2,2,2-Trichloro-1-(furan-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Dioxolo[4,5-B]pyridin-7-amine](/img/structure/B1500430.png)





![Furo[3,2-b]pyridine-6-methanol](/img/structure/B1500444.png)




![3-[1-Ethyl-3-(hydroxymethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1500453.png)